

An In-depth Technical Guide to the Physical and Chemical Properties of Xerantholide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Xerantholide**

Cat. No.: **B1683338**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Xerantholide, a naturally occurring sesquiterpene lactone, has demonstrated significant biological activities, notably as an anti-gonorrhreal and anti-plasmodial agent. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its potential mechanisms of action through key signaling pathways. The information presented herein is intended to serve as a critical resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics. All quantitative data are summarized for clarity, and critical experimental and signaling workflows are visualized using Graphviz diagrams.

Physical and Chemical Properties

Xerantholide is a sesquiterpene lactone with a complex stereochemistry.^[1] Its physicochemical properties are crucial for its handling, formulation, and interpretation of its biological activity. The following table summarizes the known physical and chemical data for **xerantholide**.

Property	Value	Reference(s)
IUPAC Name	(3aR,7aS,8S,9aS)-3a,7,7a,8,9,9a-Hexahydro-5,8-dimethyl-3-methyleneazuleno[6,5-b]furan-2,6(3H,4H)-dione	[2]
CAS Number	65017-97-2	[1][2]
Molecular Formula	C ₁₅ H ₁₈ O ₃	[1][2]
Molecular Weight	246.30 g/mol	[1]
Appearance	Solid powder	[2]
Melting Point	Not reported in the reviewed literature.	
Boiling Point (Predicted)	446.3 °C at 760 mmHg	
Density (Predicted)	1.16 g/cm ³	
Solubility	Soluble in DMSO	[2]
Storage Conditions	Dry, dark, and at 0-4°C for short-term (days to weeks) or -20°C for long-term (months to years).	[2]
LogP (Predicted)	1.8	[1]

Spectroscopic Data

The structural elucidation of **xerantholide** has been primarily accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[\[3\]](#)

- **¹H and ¹³C NMR Spectroscopy:** These are the most powerful techniques for determining the complex carbon-hydrogen framework and stereochemistry of **xerantholide**.[\[3\]](#) While specific peak assignments and raw spectral data are not consistently published in publicly accessible literature, the use of these methods is fundamental for its characterization.[\[4\]\[5\]\[6\]](#)

- Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify key functional groups present in the molecule, such as the γ -lactone ring and carbonyl groups.[4][6]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the presence of conjugated systems within the **xerantholide** structure.[4][7]
- Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular formula of **xerantholide** by providing a highly accurate mass measurement.[3]

Experimental Protocols

The following sections detail the generalized methodologies for the isolation and biological evaluation of **xerantholide** based on published research.

Isolation of Xerantholide from Pechuel-loeschea leubnitziae

Xerantholide can be isolated from the leaves of Pechuel-loeschea leubnitziae.[3] The general workflow involves extraction, fractionation, and purification.

[Click to download full resolution via product page](#)

Figure 1: General workflow for the isolation of **xerantholide**.

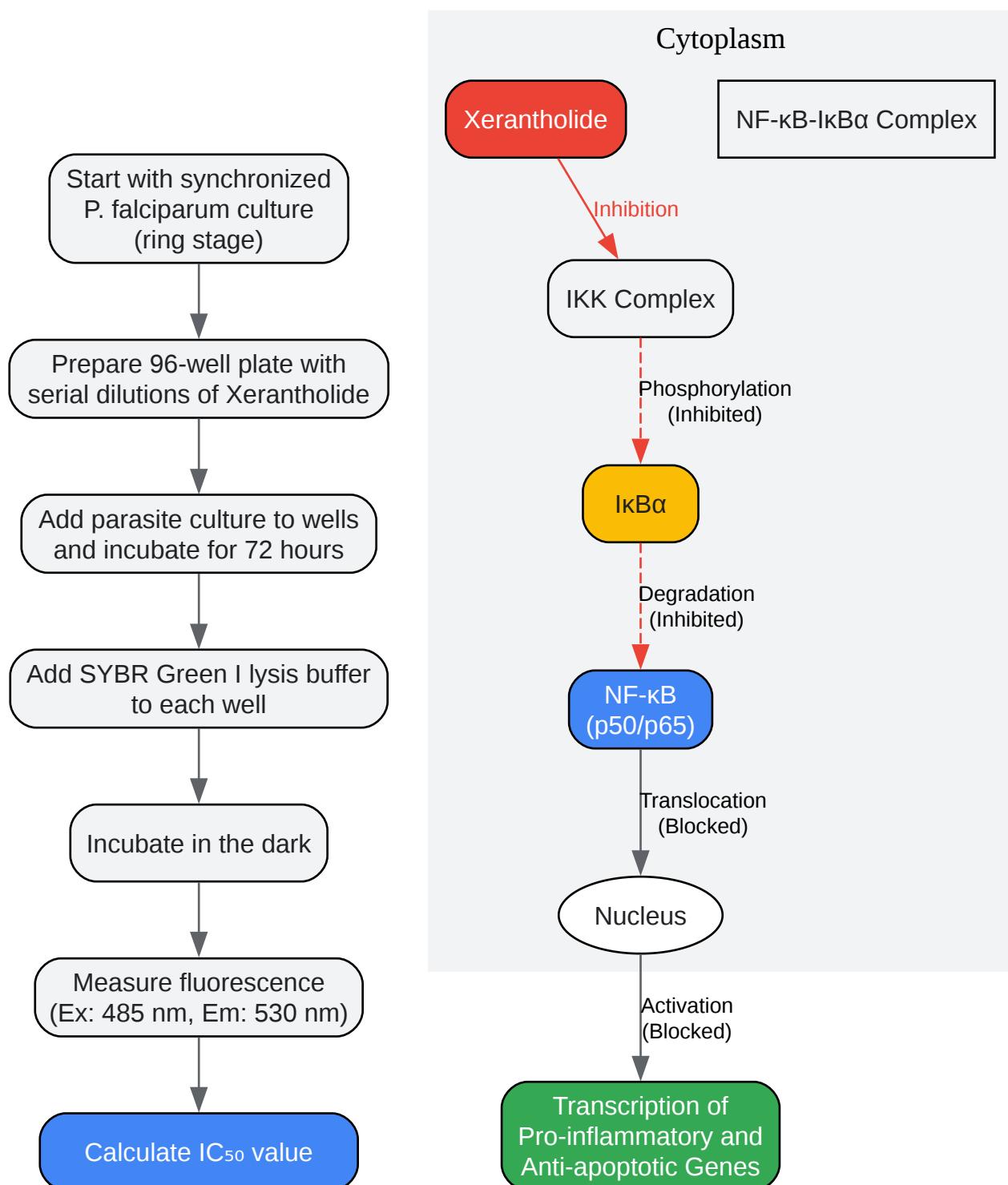
Protocol:

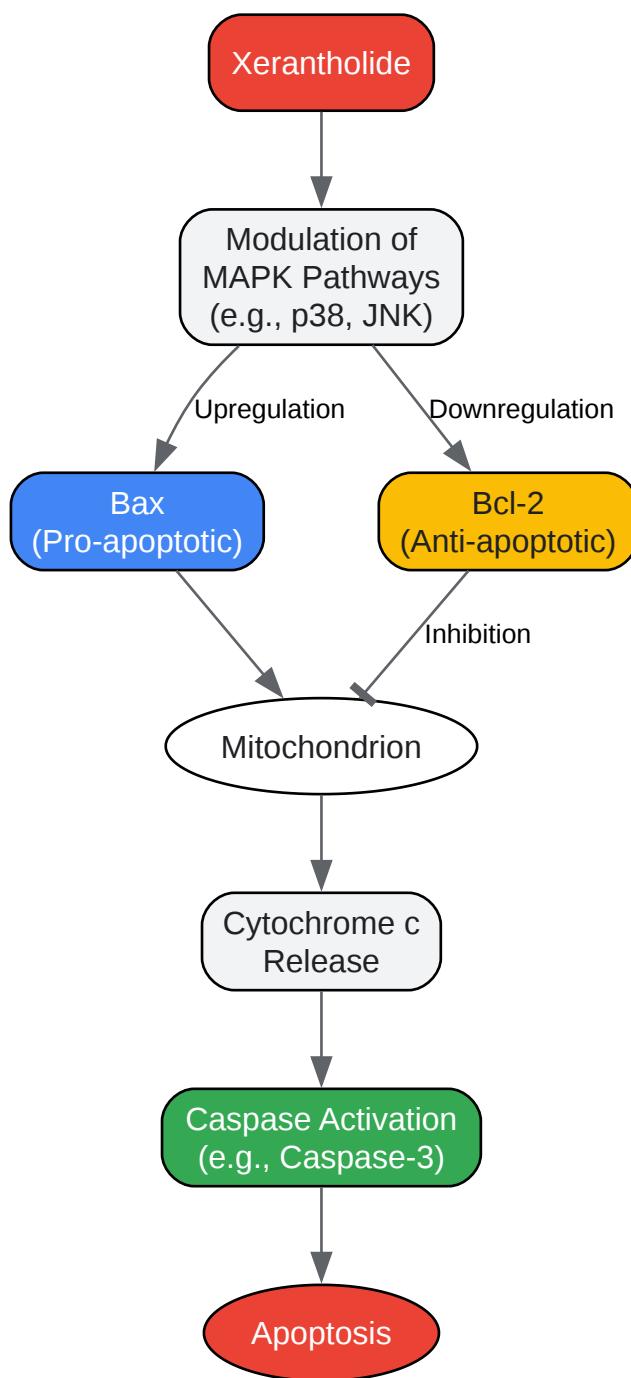
- Plant Material Preparation: The leaves of Pechuel-loeschea leubnitziae are collected, dried, and ground into a fine powder.[8]
- Extraction: The powdered plant material undergoes cold maceration with a series of solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to exhaustively extract the secondary metabolites.[8]

- Filtration and Concentration: The resulting filtrates for each solvent are collected and concentrated under reduced pressure using a rotary evaporator to yield the crude extracts. [8]
- Fractionation: The biologically active crude extract (typically the less polar extracts like hexane or ethyl acetate) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.
- Purification: Fractions are collected and analyzed by Thin Layer Chromatography (TLC). Fractions containing the compound of interest, as indicated by its R_f value, are combined and may be further purified by techniques such as recrystallization to yield pure **xerantholide**.[3]

Anti-gonorrhreal Activity Assay (Minimum Inhibitory Concentration - MIC)

The anti-gonorrhreal activity of **xerantholide** is determined by measuring its Minimum Inhibitory Concentration (MIC) against *Neisseria gonorrhoeae*. The broth microdilution method is a standard procedure.


Protocol:


- Bacterial Culture: *Neisseria gonorrhoeae* is cultured on appropriate media, such as chocolate agar, and incubated under microaerophilic conditions (5% CO₂).
- Inoculum Preparation: A bacterial suspension is prepared and its density is adjusted to a 0.5 McFarland standard.
- Serial Dilution: **Xerantholide** is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.
- Inoculation: Each well is inoculated with the prepared bacterial suspension.
- Incubation: The plate is incubated at 37°C in a 5% CO₂ incubator.

- MIC Determination: The MIC is determined as the lowest concentration of **xerantholide** that completely inhibits the visible growth of *N. gonorrhoeae*.

Anti-plasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

The in vitro activity of **xerantholide** against *Plasmodium falciparum* is commonly assessed using the SYBR Green I-based fluorescence assay, which measures parasite DNA replication. [9][10]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3aR,7aS,8S,9aS)-3a,7,7a,8,9,9a-Hexahydro-5,8-dimethyl-3-methyleneazuleno(6,5-b)furan-2,6(3H,4H)-dione | C15H18O3 | CID 442337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. forskning.ruc.dk [forskning.ruc.dk]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Antiplasmodial activity of sesquiterpene lactones and a sucrose ester from *Vernonia guineensis* Benth. (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. florajournal.com [florajournal.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Xerantholide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683338#physical-and-chemical-properties-of-xerantholide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com